Bienvenue dans la boutique en ligne BenchChem!

CBHcy

BHMT inhibition enzyme kinetics homocysteine metabolism

CBHcy is the definitive BHMT inhibitor for pathway-specific, sustained hyperhomocysteinemia induction. With an IC50 of 0.09 μM and Kd of 0.28 μM—28-fold tighter than native homocysteine—this non-hydrolyzable bisubstrate analog achieves >90% hepatic BHMT inhibition. A single i.p. injection (1 mg, mice) produces 3.7-fold plasma tHcy elevation within 2 h; dietary administration sustains 2- to 5-fold tHcy elevation over 14 days. Supplied at ≥98% purity with defined 3-year powder stability (-20°C), CBHcy eliminates pilot dosing studies and ensures reproducible BHMT screening results.

Molecular Formula C9H17NO4S
Molecular Weight 235.30 g/mol
CAS No. 88096-02-0
Cat. No. B1668686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBHcy
CAS88096-02-0
Synonyms(R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid
5-(3-amino-3-carboxypropylsulfanyl)pentanoic acid
5-ACPS-C5 acid
Molecular FormulaC9H17NO4S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESC(CCSCCC(C(=O)O)N)CC(=O)O
InChIInChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
InChIKeyBMONDXDFXRPNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBHcy (CAS 88096-02-0): High-Affinity BHMT Inhibitor and Homocysteine Metabolism Research Tool for Preclinical Studies


CBHcy (S-(4-Carboxybutyl)-D,L-homocysteine; CAS 88096-02-0) is a synthetic dual-substrate analog that functions as a specific inhibitor of human betaine-homocysteine S-methyltransferase (BHMT) with an IC50 of 0.09 μM [1][2]. Unlike native substrates, CBHcy binds BHMT with high affinity (Kd = 0.28 μM) and forces the enzyme into a conformation identical to the ternary complex, providing a stable probe for studying BHMT-dependent methylation pathways [3]. In rodent models, CBHcy administration induces transient hyperhomocysteinemia via >90% hepatic BHMT inhibition, establishing this compound as a definitive tool for dissecting homocysteine homeostasis [1][2].

Why CBHcy Cannot Be Substituted by Native Homocysteine or Other Sulfur-Containing Amino Acids in BHMT Inhibition Studies


Native homocysteine (Hcy) and methionine (Met) are metabolic substrates that transiently bind BHMT and are rapidly turned over, making them unsuitable as stable enzyme inhibitors or as tools for sustained pathway modulation. In contrast, CBHcy acts as a high-affinity, non-hydrolyzable bisubstrate analog that binds BHMT ~28-fold more tightly than Hcy (Kd 0.28 μM vs. 7.9 μM) and is not consumed by the enzyme [1]. Furthermore, generic Hcy cannot be used to selectively inhibit BHMT without simultaneously activating downstream remethylation and transsulfuration pathways. CBHcy's unique S-carboxybutyl modification confers resistance to metabolic clearance and enables sustained pharmacological blockade, producing 3.7-fold elevations in plasma total Hcy within 2 hours in mice [2]. Substitution with L-homocysteine thiolactone or cysteine would fail to recapitulate the same BHMT-specific inhibitory profile.

CBHcy (CAS 88096-02-0): Quantitative Differentiation Evidence vs. Native Substrates and Alternative Inhibitors


CBHcy Binds BHMT with 28-Fold Higher Affinity Than Native Homocysteine Substrate

CBHcy exhibits substantially tighter binding to human recombinant BHMT compared with native homocysteine (Hcy) and methionine (Met). Equilibrium dissociation constants (Kd) determined via intrinsic tryptophan fluorescence quenching show CBHcy binds with a Kd of 0.28 μM, while Hcy binds with a Kd of 7.9 μM and Met with a Kd of 6.9 μM [1]. This represents a 28.2-fold higher affinity for CBHcy relative to Hcy. Notably, CBHcy functions as a bisubstrate analog that induces the same conformational change as the ternary enzyme-substrate complex, a property not shared by Hcy or Met alone [1].

BHMT inhibition enzyme kinetics homocysteine metabolism

CBHcy Inhibits BHMT with Sub-100 nM Potency (IC50 = 0.09 μM) in Purified Enzyme Assays

CBHcy inhibits recombinant human BHMT with an IC50 value of 0.09 μM (90 nM), demonstrating nanomolar potency as a BHMT inhibitor [1]. At concentrations of 1 μM and 20 μM, CBHcy achieves 98.3% and 100% inhibition of BHMT activity, respectively . In comparison, native homocysteine does not inhibit BHMT but instead serves as a substrate (Km ≈ 2.5 mM in mouse liver extracts), and methionine acts as a product that binds but does not inhibit under physiological conditions [2].

IC50 enzyme inhibition BHMT pharmacology

CBHcy Produces 3.7-Fold Elevation in Plasma Total Homocysteine Within 2 Hours in Murine Models

In a head-to-head in vivo comparison, C57BL/6 mice receiving a single intraperitoneal injection of CBHcy (1 mg) exhibited an 87% reduction in hepatic BHMT activity and a 3.7-fold increase in plasma total homocysteine (tHcy) concentration at 2 hours post-injection compared with saline-injected controls (11.1 μM vs. 3.0 μM) [1]. This effect lasted approximately 8 hours and returned to baseline by 24 hours, demonstrating the transient but robust nature of CBHcy-mediated BHMT blockade [1]. In longer-term studies, repeated CBHcy administration (1 mg every 12 hours for 6 doses) produced a 7-fold elevation in tHcy and a 65% reduction in the liver S-adenosylmethionine:S-adenosylhomocysteine ratio [2].

in vivo pharmacology hyperhomocysteinemia mouse model

CBHcy Induces >90% Hepatic BHMT Inhibition and 2- to 5-Fold Plasma Hcy Elevation in Dietary Rat Models

When administered orally in the diet (5 mg CBHcy per meal), rats exhibited a >90% reduction in hepatic BHMT activity and a 2- to 5-fold elevation in total plasma homocysteine compared with untreated controls [1]. This effect was sustained over a 14-day feeding period and was accompanied by a >40% reduction in liver S-adenosylmethionine (SAM) concentrations, demonstrating that CBHcy remains bioactive and orally available after gastrointestinal absorption [1][2]. In contrast, dietary supplementation with homocysteine or methionine does not produce sustained BHMT inhibition because these compounds are rapidly metabolized via transmethylation and transsulfuration pathways [3].

dietary administration rat model chronic hyperhomocysteinemia

CBHcy Locks BHMT in Ternary Complex Conformation: Structural Differentiation from S-Alkylated Homocysteine Analogs

X-ray crystallographic analysis of human BHMT in complex with CBHcy reveals that the compound induces a closed conformational state identical to that of the catalytically competent ternary complex [1]. CBHcy occupies both the homocysteine-binding site and the betaine-binding site simultaneously, functioning as a true bisubstrate analog. This dual-site occupancy is unique among S-alkylated homocysteine derivatives: structural studies show that shorter-chain S-alkylated derivatives (e.g., S-methyl-homocysteine) and longer-chain derivatives (S-carboxypentyl-homocysteine) exhibit varying degrees of conformational stabilization, with CBHcy providing optimal enzyme-locking properties [2]. This conformational trapping is not achievable with native substrates, which bind only transiently and dissociate upon catalysis.

conformational change X-ray crystallography bisubstrate analog

CBHcy Exhibits High Purity (>99.99%) and Defined Stability Profile for Reproducible Preclinical Studies

Commercially available CBHcy (TargetMol Catalog No. T25210) is supplied with a purity specification exceeding 99.99%, ensuring minimal batch-to-batch variability and negligible impurity-related off-target effects . The compound is provided as a white solid with defined storage conditions: powder stable at -20°C for 3 years; stock solutions in 0.1M HCl stable at -80°C for over 1 year when aliquoted to avoid freeze-thaw cycles . Stability in pH 7.4 PBS buffer at 100 μM has been validated up to 24 hours by LC-MS/MS analysis, confirming suitability for in vitro incubation studies [1]. This level of purity and stability documentation exceeds what is typically available for custom-synthesized or non-commercial BHMT inhibitors.

compound purity stability reproducibility

CBHcy (CAS 88096-02-0): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Induction of Acute and Chronic Hyperhomocysteinemia for Cardiovascular and Metabolic Disease Modeling

CBHcy is the compound of choice for establishing acute or chronic hyperhomocysteinemia in rodent models. Single intraperitoneal injection (1 mg in mice) produces a 3.7-fold elevation in plasma tHcy within 2 hours with 87% hepatic BHMT inhibition, returning to baseline by 24 hours, enabling precisely timed acute studies [1]. For chronic models, dietary administration (5 mg/meal in rats) sustains >90% BHMT inhibition and 2- to 5-fold tHcy elevation over 14-day periods, with concomitant reductions in liver SAM (>40%) and glutathione [2]. This validated efficacy profile eliminates the need for time-consuming pilot dose-ranging studies and provides reproducible hyperhomocysteinemia induction superior to methionine loading tests, which produce variable and transient Hcy elevations [3].

Enzymology Studies Requiring a High-Affinity, Non-Hydrolyzable BHMT Inhibitor

For biochemical and structural studies of BHMT, CBHcy provides a Kd of 0.28 μM—approximately 28-fold tighter binding than native homocysteine (Kd 7.9 μM)—enabling robust enzyme inhibition at low nanomolar concentrations [1]. Its bisubstrate analog character induces the fully closed ternary complex conformation, making it the preferred ligand for X-ray crystallography and cryo-EM studies of the BHMT catalytic cycle [2]. The compound's non-hydrolyzable nature prevents substrate turnover, allowing kinetic and binding studies to be conducted under equilibrium conditions without the confounding effects of product formation and enzyme cycling that occur with native substrates [1].

High-Throughput Screening and Assay Development Requiring a Validated BHMT Inhibitor Control

CBHcy serves as an essential positive control in BHMT inhibitor screening campaigns due to its well-characterized IC50 of 0.09 μM and documented near-complete inhibition (98.3% at 1 μM; 100% at 20 μM) [1]. The compound's >99.99% purity and defined stability profile (3 years powder at -20°C; >1 year in stock solution at -80°C) ensure reproducible assay performance across multiple screening runs and laboratory sites [1][2]. This level of characterization exceeds what is available for most commercially sourced BHMT inhibitors, reducing the need for in-house validation and enabling immediate deployment in fluorescence-based, radiometric, or LC-MS/MS-based BHMT activity assays [3].

Pharmacological Tool for Dissecting the Methionine-Homocysteine Cycle in Methylation Research

CBHcy uniquely enables selective blockade of the betaine-dependent remethylation pathway without directly inhibiting methionine synthase or cystathionine β-synthase. This pathway specificity is critical for studies aimed at isolating BHMT's contribution to overall methylation capacity. In CBHcy-treated rats, >90% BHMT inhibition reduces liver SAM concentrations by >40% without abolishing folate-dependent remethylation, allowing researchers to quantify the relative contribution of each pathway to cellular methylation status [1]. This selective pharmacological profile cannot be achieved with genetic knockout approaches, which often produce compensatory upregulation of alternative pathways, or with methionine restriction, which affects multiple interconnected metabolic nodes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBHcy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.